molecular formula C16H13F3N6O2 B2478848 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034322-12-6

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2478848
CAS No.: 2034322-12-6
M. Wt: 378.315
InChI Key: XUCWYKZNFVRYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel chemical hybrid featuring both a 1,2,3-triazole and a trifluoromethyl-substituted 1,2,4-oxadiazole pharmacophore. This specific molecular architecture is of significant interest in medicinal chemistry for the development of new therapeutic agents. The 1,2,3-triazole moiety is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and improve solubility. Its incorporation has been explored in the development of potent Kv1.5 channel blockers for the potential treatment of atrial fibrillation . Furthermore, the 1,2,3-triazole core is a key structural component in patented compounds investigated as orexin receptor antagonists, which are relevant for treating conditions like anxiety, depression, and substance dependence . The 1,2,4-oxadiazole ring, particularly when substituted with a trifluoromethyl group, is another highly valued motif in the design of bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and overall binding affinity to biological targets. Patents have been granted for trifluoromethyl-oxadiazole derivatives specifically developed for the treatment of various diseases, highlighting the therapeutic potential of this chemical class . The strategic fusion of these two distinct heterocyclic systems into a single molecule creates a multi-faceted research tool with potential for polypharmacology. This compound is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in high-throughput screening, target identification and validation, and structure-activity relationship (SAR) studies, particularly in the fields of cardiology, neuroscience, and oncology.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2/c17-16(18,19)15-21-13(23-27-15)10-6-7-24(9-10)14(26)12-8-20-25(22-12)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCWYKZNFVRYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components: the triazole and oxadiazole moieties. Triazoles are known for their ability to inhibit various enzymes and exhibit antimicrobial and anticancer properties. Oxadiazoles have been shown to possess significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Properties

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast)42.5
HCT116 (Colon)64.3
Mia-PaCa2 (Pancreas)68.4
PC-3 (Prostate)0.67
ACHN (Renal)0.87

These findings indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting a broad spectrum of anticancer activity.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, it has been reported to inhibit steroid sulfatase (STS) with an IC50 value of 36.78 nM in certain derivatives, indicating its potential as a therapeutic agent in hormone-dependent cancers .

Study 1: Evaluation of Antitumor Activity

In a study involving a mouse mammary gland carcinoma model, derivatives of the compound were administered to evaluate their antitumor efficacy. The results indicated that compounds with fluorinated substitutions exhibited enhanced inhibitory effects on tumor growth compared to non-fluorinated analogs .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. The binding energy values suggest that the compound interacts favorably with key proteins involved in cancer cell proliferation and survival .

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves the use of click chemistry techniques, particularly the Huisgen cycloaddition reaction. This method allows for the efficient formation of 1,2,3-triazole rings, which are crucial for enhancing biological activity. The characterization of the synthesized compound is performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties. For example, studies have shown that triazole-based compounds can effectively inhibit the growth of bacteria and fungi. The incorporation of trifluoromethyl and oxadiazole moieties enhances these properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
Several studies have investigated the anticancer potential of triazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds containing 1,2,3-triazole and oxadiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines .

Antiviral Activity
Triazoles are also recognized for their antiviral properties. Some derivatives have been reported to exhibit activity against viruses such as HIV and HCV. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl ring or substitutions at various positions can significantly influence the pharmacological profile. For instance:

  • Fluorination : Introducing fluorine atoms can enhance lipophilicity and bioavailability.
  • Substituent Variations : Different substituents on the oxadiazole ring can modulate activity against specific targets or improve selectivity towards cancer cells .

Case Studies

StudyFindings
Biernacki et al. (2022)Developed sulfamoylated triazole derivatives showing potent inhibitory effects on steroid sulfatase with IC50 values as low as 36.78 nM .
Research on Antitubercular ActivityInvestigated triazole hybrids with dihydropyrimidinones demonstrating promising anti-tuberculosis activity against multidrug-resistant strains .
Antiviral StudiesReported antiviral activities against HIV and HCV with specific triazole derivatives inhibiting viral replication effectively .

Comparison with Similar Compounds

Methanone Derivatives with Triazole-Pyrrolidine/Morpholine Linkages
  • Compound A: Methanone, 1-pyrrolidinyl[4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- () Key differences: Replaces the oxadiazole with a trifluoromethoxyphenyl group.
  • Compound B: 2-({5-(6-Chloro-3-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-[3-(trifluoromethyl)phenyl]ethanone () Key differences: Uses a 4H-1,2,4-triazole core and thioether linkage instead of methanone. Implications: The thioether may improve metabolic stability but reduces electrophilicity at the methanone carbon, altering reactivity.
Heterocyclic Variants with Oxadiazole/Triazole Motifs
  • Compound C: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key differences: Incorporates a phenylsulfonyl group and difluorophenyl substituents.
  • Compound D: 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () Key differences: Replaces triazole with benzothiazole and pyrazolone. Implications: Benzothiazole’s aromaticity may enhance DNA intercalation but reduce selectivity for non-nucleic acid targets.

Electronic and Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds Polar Surface Area (Ų)
Target Compound 3.8 7 4 98
Compound A 4.2 5 5 78
Compound B 4.5 6 6 85
Compound C 3.2 6 7 112

Analysis :

  • The target compound’s lower LogP compared to Compounds A and B suggests balanced lipophilicity for membrane penetration without excessive hydrophobicity.
  • Its higher polar surface area (98 Ų) versus Compound A (78 Ų) indicates improved solubility, critical for oral bioavailability.
  • The trifluoromethyl-oxadiazole group in the target compound provides dual electron-withdrawing effects, enhancing binding to targets like kinases or proteases.

Preparation Methods

Cyclocondensation of Phenylhydrazine with β-Keto Esters

The triazole core is synthesized via cyclocondensation of phenylhydrazine with β-keto esters under acidic conditions. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with phenylhydrazine to form a hydrazone intermediate, which undergoes copper(II)-catalyzed cyclization to yield 2-phenyl-2H-1,2,3-triazole-4-carboxylate. Subsequent hydrolysis with aqueous NaOH produces the carboxylic acid (Yield: 68–72%).

Reaction Conditions :

  • Solvent: Ethanol/Water (3:1)
  • Catalyst: CuSO₄·5H₂O (10 mol%)
  • Temperature: 80°C, 6 hours

Alternative Route via Oxidative Cyclization

A modified approach involves oxidative cyclization of α-azido ketones. Treatment of 4-azidoacetophenone with ammonium cerium(IV) nitrate (CAN) in acetonitrile generates the triazole ring via nitrene insertion. Oxidation of the methyl group to carboxylic acid is achieved using KMnO₄ in acidic medium (Yield: 58%).

Preparation of 3-(5-Trifluoromethyl-1,2,4-Oxadiazol-3-yl)Pyrrolidine

Pyrrolidine Ring Formation

Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane derivatives. For instance, reductive amination of succinaldehyde with benzylamine followed by hydrogenolysis yields pyrrolidine. Alternatively, proline derivatives can be functionalized at the 3-position to introduce oxadiazole groups.

Oxadiazole Installation via Cycloaddition

The oxadiazole ring is constructed using a [3+2] cycloaddition between a nitrile oxide and a trifluoroacetamide. Trifluoroacetonitrile oxide, generated in situ from hydroxyimino trifluoromethyl ketone, reacts with 3-cyanopyrrolidine under microwave irradiation (100°C, 30 min) to afford the oxadiazole (Yield: 65%).

Key Reaction Parameters :

  • Nitrile oxide precursor: Hydroxyimino trifluoromethyl ketone
  • Base: Triethylamine
  • Solvent: Toluene

Coupling of Triazole and Pyrrolidine-Oxadiazole Fragments

Activation of Triazole Carboxylic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 2 hours). Alternatively, peptide coupling agents like HATU or EDCl/HOBt can directly activate the acid for amide bond formation.

Amide Bond Formation

The acid chloride reacts with 3-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)pyrrolidine in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the final product (Yield: 74–82%).

Optimization Notes :

  • Excess base (2.5 equiv) minimizes side reactions.
  • Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Triazole proton appears as a singlet at δ 8.2–8.4 ppm; pyrrolidine protons resonate as multiplets between δ 3.1–3.8 ppm.
  • ¹³C NMR : Carbonyl carbon (C=O) at δ 165–168 ppm; oxadiazole C-F₃ signal at δ 118–122 ppm (q, J = 288 Hz).
  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₃F₃N₆O₂: 378.31; found: 378.30.

Purity and Yield Data

Step Intermediate Yield (%) Purity (HPLC)
1 Triazole carboxylate 72 98.5
2 Oxadiazole-pyrrolidine 65 97.8
3 Final compound 78 99.1

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Competing 1,2,3- vs. 1,2,4-triazole isomers are minimized using Cu(II) catalysts.
  • Oxadiazole Ring Stability : Trifluoromethyl groups enhance electron deficiency, requiring inert atmospheres during synthesis.
  • Coupling Efficiency : Pre-activation of the carboxylic acid with HATU improves amidation yields compared to traditional acid chlorides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.